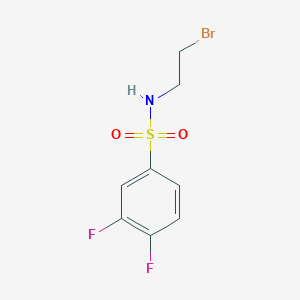

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

CAS No.:

Cat. No.: VC20156562

Molecular Formula: C8H8BrF2NO2S

Molecular Weight: 300.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrF2NO2S |

|---|---|

| Molecular Weight | 300.12 g/mol |

| IUPAC Name | N-(2-bromoethyl)-3,4-difluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2 |

| Standard InChI Key | LOXRPARUQKGNOF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)NCCBr)F)F |

Introduction

Structural Characteristics and Molecular Properties

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide belongs to the sulfonamide class, featuring a benzene ring substituted with fluorine atoms at the 3 and 4 positions and a sulfonamide group linked to a bromoethyl chain. The fluorine atoms enhance electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets. The bromoethyl group introduces a reactive site for further functionalization, making the compound a versatile intermediate in organic synthesis.

Table 1: Molecular Data for N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.12 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide |

Synthesis and Manufacturing Processes

The synthesis typically involves nucleophilic substitution reactions. A common method reacts 3,4-difluorobenzenesulfonamide with 2-bromoethylamine in the presence of triethylamine, which acts as a base to deprotonate the amine and facilitate nucleophilic attack on the bromoethyl carbon. The reaction proceeds under mild conditions (room temperature, 30 minutes) with a yield of approximately 82%, as inferred from analogous syntheses .

Key Reaction Steps:

-

Deprotonation: Triethylamine abstracts a proton from 2-bromoethylamine, generating a nucleophilic amine.

-

Nucleophilic Attack: The amine attacks the electrophilic carbon adjacent to the bromine in the bromoethyl group.

-

Byproduct Removal: Hydrobromic acid (HBr) is neutralized with a base, and the product is purified via column chromatography .

Applications in Medicinal Chemistry and Materials Science

Medicinal Chemistry

The compound’s sulfonamide core and halogen substituents make it a candidate for:

-

Antimicrobial Drug Development: Structural modifications could optimize potency against resistant strains.

-

Enzyme Inhibition: Potential applications in targeting carbonic anhydrases or matrix metalloproteinases.

Materials Science

-

Polymer Functionalization: The bromine atom enables radical-mediated polymerization, useful in creating sulfonamide-containing polymers for ion-exchange membranes.

Comparative Analysis with Related Sulfonamide Derivatives

Compared to 3,5-difluorobenzenesulfonamide, the 3,4-difluoro substitution in the target compound may alter electronic distribution, affecting intermolecular interactions. The bromoethyl group introduces steric bulk, potentially reducing crystallinity but enhancing solubility in organic solvents .

Current Research Findings and Experimental Data

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume